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Compound of Interest

Compound Name: 3-Hydroxypent-4-enoic acid

Cat. No.: B1211849 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 3-hydroxypent-4-enoic acid,

including its chemical identity, physical properties, and detailed synthetic methodologies. While

this document is intended to be a thorough resource, it is important to note a significant gap in

the publicly available literature regarding the biological activity, metabolic pathways, and

potential therapeutic applications of this specific molecule. The information presented herein is

based on available chemical data and synthetic protocols for structurally related compounds.

Chemical Identity and Properties
3-Hydroxypent-4-enoic acid is an organic compound with the molecular formula C₅H₈O₃. Its

structure features a five-carbon chain containing a carboxylic acid group, a hydroxyl group at

the third carbon, and a terminal double bond.

IUPAC Name: 3-hydroxypent-4-enoic acid

CAS Number: 81357-28-0

Physicochemical Properties
A summary of the key physicochemical properties of 3-hydroxypent-4-enoic acid is presented

in the table below. These values are primarily computationally derived from publicly available
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chemical databases.

Property Value Source

Molecular Weight 116.11 g/mol PubChem

Molecular Formula C₅H₈O₃ PubChem

XLogP3 -0.3 PubChem

Hydrogen Bond Donor Count 2 PubChem

Hydrogen Bond Acceptor

Count
3 PubChem

Rotatable Bond Count 3 PubChem

Exact Mass 116.047344113 Da PubChem

Topological Polar Surface Area 57.5 Å² PubChem

Heavy Atom Count 8 PubChem

Complexity 97.8 PubChem

Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of 3-hydroxypent-4-enoic acid are not

readily available in the published literature. However, a well-documented enantioselective

synthesis of a closely related precursor, tert-butyl 3-hydroxypent-4-enoate, provides a robust

methodology that can be adapted for the synthesis of the free acid. The final deprotection of

the tert-butyl ester would yield the desired 3-hydroxypent-4-enoic acid.

Synthesis of tert-Butyl 3-hydroxypent-4-enoate
This protocol describes the synthesis of the tert-butyl ester of 3-hydroxypent-4-enoic acid,

which can serve as a key intermediate.

Materials:

N,N-diisopropylamine
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n-butyl lithium in Tetrahydrofuran (THF)

tert-butylacetate

Acrolein

Sodium sulfate (Na₂SO₄)

Ethyl acetate (EtOAc)

Hexane

Silica gel for flash column chromatography

Procedure:

Preparation of Lithium N,N-diisopropylamide (LDA): A solution of LDA (1.1 equivalents) is

prepared by adding N,N-diisopropylamine to a solution of n-butyl lithium in THF.

Enolate Formation: The LDA solution is cooled to -78 °C, and tert-butylacetate (1 equivalent)

is added. The mixture is stirred at this temperature for 1 hour to facilitate the formation of the

lithium enolate.

Aldol Addition: Acrolein (1 equivalent) is added to the reaction mixture at -78 °C.

Workup and Extraction: The reaction is quenched, and the layers are separated. The

aqueous layer is extracted three times with dichloromethane (CH₂Cl₂). The combined

organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under

reduced pressure.

Purification: The crude product is purified by flash column chromatography on silica gel using

a 1:9 mixture of ethyl acetate to hexane as the eluent to yield pure tert-butyl 3-hydroxypent-

4-enoate.

Deprotection to 3-Hydroxypent-4-enoic Acid (Proposed)
The final step to obtain 3-hydroxypent-4-enoic acid would involve the selective cleavage of

the tert-butyl ester. This is typically achieved under acidic conditions.
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Proposed Procedure:

Dissolve the purified tert-butyl 3-hydroxypent-4-enoate in a suitable organic solvent (e.g.,

dichloromethane).

Add a strong acid, such as trifluoroacetic acid (TFA), and stir the reaction at room

temperature.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, remove the solvent and excess acid under reduced pressure to yield 3-
hydroxypent-4-enoic acid.

Biological Significance and Drug Development
Potential
Extensive searches of scientific databases and literature have not yielded any specific

information on the biological activity, signaling pathways, or metabolic fate of 3-hydroxypent-4-
enoic acid. The biological relevance and potential applications in drug development for this

compound are currently unknown.

It is worth noting that a structural isomer, 2-hydroxypent-4-enoic acid, has been reported to

exhibit antimicrobial and antiproliferative activities. However, due to the difference in the

positions of the functional groups, it is not possible to extrapolate these findings to 3-
hydroxypent-4-enoic acid.

Visualizations
Synthetic Workflow
The following diagram illustrates the key steps in the proposed synthesis of 3-hydroxypent-4-
enoic acid.
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Synthesis of 3-Hydroxypent-4-enoic Acid
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Caption: Proposed synthetic workflow for 3-hydroxypent-4-enoic acid.

Conclusion
This technical guide has summarized the available chemical and synthetic information for 3-
hydroxypent-4-enoic acid. While its physicochemical properties can be estimated and a

plausible synthetic route can be devised based on related compounds, there is a notable

absence of data regarding its biological function. For researchers and drug development

professionals, this compound represents an unexplored area of chemical space. Future studies

are warranted to elucidate any potential biological activities and to explore its viability as a lead

compound or a building block in medicinal chemistry.

To cite this document: BenchChem. [An In-depth Technical Guide to 3-Hydroxypent-4-enoic
Acid]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1211849#3-hydroxypent-4-enoic-acid-cas-number-
and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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